molecular formula C10H16N2O2S2 B13496046 (5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine

(5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine

Katalognummer: B13496046
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: WLLPHCYNAIIAFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine: is a chemical compound with the molecular formula C10H16N2O2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a piperidine sulfonyl group attached to the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine typically involves the reaction of thiophene derivatives with piperidine sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: Its structural features make it a candidate for probing biological pathways and mechanisms .

Medicine: In medicinal chemistry, [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound is also explored for industrial applications, including the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for industrial processes .

Wirkmechanismus

The mechanism of action of [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Eigenschaften

Molekularformel

C10H16N2O2S2

Molekulargewicht

260.4 g/mol

IUPAC-Name

(5-piperidin-1-ylsulfonylthiophen-2-yl)methanamine

InChI

InChI=1S/C10H16N2O2S2/c11-8-9-4-5-10(15-9)16(13,14)12-6-2-1-3-7-12/h4-5H,1-3,6-8,11H2

InChI-Schlüssel

WLLPHCYNAIIAFO-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.